tert-Butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C12H21F2NO3 It is a piperidine derivative, characterized by the presence of a tert-butyl ester group, two fluorine atoms, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the difluoro and hydroxyethyl groups. The tert-butyl ester group is then added to complete the synthesis. Specific reagents and conditions may vary, but common steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Difluoro and Hydroxyethyl Groups: These groups can be introduced through nucleophilic substitution reactions using reagents like difluoromethyl halides and ethylene oxide.
Addition of tert-Butyl Ester Group: This step often involves esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the difluoro groups or convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or halides in the presence of catalysts or under specific temperature and pressure conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or removal of fluorine atoms.
Substitution: Formation of new compounds with substituted groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
- Used in the design of novel bioactive compounds for drug discovery.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
- Studied for its effects on biological pathways and potential as a drug candidate.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or proteins, altering their activity or function. The presence of fluorine atoms can enhance its binding affinity to certain molecular targets, while the hydroxyethyl group can participate in hydrogen bonding and other interactions. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
tert-Butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate: Similar structure with an additional fluorine atom, potentially offering different reactivity and properties.
tert-Butyl 4-formylpiperidine-1-carboxylate: Lacks the difluoro and hydroxyethyl groups, used in different synthetic applications.
Uniqueness: tert-Butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both difluoro and hydroxyethyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C12H21F2NO3 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21F2NO3/c1-11(2,3)18-10(17)15-6-5-12(13,14)9(8-15)4-7-16/h9,16H,4-8H2,1-3H3 |
InChI Key |
PURTYQCBTCHPBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CCO)(F)F |
Origin of Product |
United States |
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